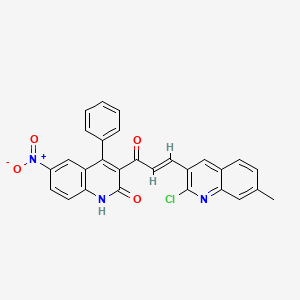

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C28H18ClN3O4 and its molecular weight is 495.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one is a novel quinoline derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various bioactivities supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of quinoline derivatives typically involves methods such as the Friedländer synthesis , which is effective for producing compounds with diverse substituents. The specific compound can be synthesized through a multi-step process involving the reaction of substituted anilines with appropriate aldehydes under acidic conditions. The structural characterization can be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Biological Activity Overview

Quinoline derivatives are known for a wide range of biological activities. The following table summarizes some key activities associated with similar compounds:

The biological activity of quinoline derivatives often involves several mechanisms:

- Antioxidant Activity : Many quinoline compounds exhibit free radical scavenging properties. The presence of hydroxyl and nitro groups in the structure may enhance this activity by stabilizing free radicals through hydrogen bonding and electron donation .

- Antitumor Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific compound may interact with DNA or proteins involved in cell signaling pathways, leading to reduced tumor growth .

- Antimicrobial Activity : Some quinoline derivatives have demonstrated antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar quinoline compounds in various biological assays:

- Antitumor Efficacy : A study on a related quinoline derivative reported significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis via the mitochondrial pathway, which was confirmed by flow cytometry analysis .

- Antioxidant Properties : Research indicated that compounds with similar structural motifs exhibited high antioxidant activity in vitro. This was measured using DPPH radical scavenging assays, where the tested compounds showed IC50 values comparable to standard antioxidants like ascorbic acid .

- In Vivo Studies : Animal model studies demonstrated that certain quinoline derivatives improved survival rates in tumor-bearing mice when administered at specific dosages, suggesting potential therapeutic applications in oncology .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(2-hydroxy-6-nitro-4-phenylquinolin-3-yl)prop-2-en-1-one features two quinoline rings connected by a propene chain with an enone functional group. The presence of chloro, nitro, and hydroxy substituents significantly influences its reactivity and biological activity.

Biological Activities

Quinoline derivatives have been extensively studied for their pharmacological properties. The specific compound in focus has shown promising results in various biological assays:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound possess antiproliferative effects against human cancer cell lines such as HCT116 and MCF7. The IC50 values for active compounds in these studies ranged from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .

Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial effects against a variety of pathogens. Compounds derived from similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi . The presence of electron-withdrawing groups like nitro enhances their antimicrobial potency.

Structure–Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinoline derivatives. Quantitative structure–activity relationship (QSAR) studies can provide insights into how modifications to the compound's structure affect its pharmacological properties .

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

- Anticancer Studies : A study on methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates showed promising results with IC50 values indicating strong anticancer activity against HCT116 cells .

- Antimicrobial Efficacy : Research into trifluoromethyl quinoline derivatives revealed excellent antimicrobial activity against various microorganisms, suggesting a broad spectrum of potential therapeutic applications .

Análisis De Reacciones Químicas

2.1. Nitro Group Reduction

The 6-nitro group undergoes catalytic hydrogenation to an amine:

-

Product : Corresponding 6-amino derivative (unstable in air; requires immediate acetylation).

2.2. Hydroxyl Group Protection/Deprotection

The 2-hydroxy group is protected as a methoxymethyl (MOM) ether:

3.1. Palladium-Catalyzed Arylation

The 2-chloro substituent participates in Suzuki-Miyaura coupling:

3.2. Cyanation

The 3-position is functionalized via Rosenmund-von Braun reaction:

Spectroscopic and Crystallographic Data

| Property | Value | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ 8.42 (d, J=8.9 Hz, 1H, H-5), 7.89 (s, 1H, H-8) | |

| 13C NMR | δ 188.5 (C=O), 153.2 (C=N) | |

| Crystal Packing | π-π stacking (3.58–3.83 Å), C-H···O/N |

Stability and Degradation

-

Photostability : The chalcone bridge undergoes E→Z isomerization under UV light (λ = 365 nm) .

-

Acidic Hydrolysis : The enone system decomposes in concentrated HCl (12 h, RT) to yield quinoline fragments .

6.

Propiedades

IUPAC Name |

3-[(E)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-enoyl]-6-nitro-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18ClN3O4/c1-16-7-8-18-14-19(27(29)30-23(18)13-16)9-12-24(33)26-25(17-5-3-2-4-6-17)21-15-20(32(35)36)10-11-22(21)31-28(26)34/h2-15H,1H3,(H,31,34)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBLUBKPBGUVBK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.